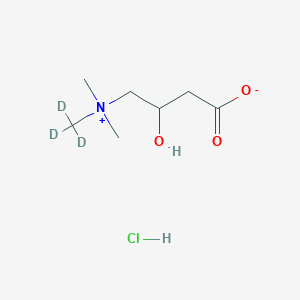

D,L-Carnitine-d3 Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, which is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is used as an internal standard for the quantification of carnitine in various biological samples . It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in mass spectrometry and other analytical techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Carnitine-d3 Chloride involves the incorporation of deuterium atoms into the carnitine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated trimethylamine with a deuterated precursor of carnitine, followed by the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: D,L-Carnitine-d3 Chloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the carnitine structure can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or silver nitrate.

Major Products Formed:

Oxidation: Formation of carnitine aldehyde or carnitine ketone.

Reduction: Regeneration of the hydroxyl group in carnitine.

Substitution: Formation of carnitine derivatives with different anions or functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: D,L-Carnitine-d3 Chloride is used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives in various samples. This helps in accurate measurement and analysis of carnitine levels in biological and environmental samples .

Biology: In biological research, this compound is used to study the metabolism of fatty acids and the role of carnitine in cellular processes. It is also used in studies related to mitochondrial function and energy production .

Medicine: In medical research, this compound is used to investigate carnitine deficiencies and related metabolic disorders. It is also used in clinical studies to monitor carnitine levels in patients undergoing treatment for various conditions .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of carnitine-based supplements and medications. It is also used in the production of deuterated compounds for research and development purposes .

Wirkmechanismus

D,L-Carnitine-d3 Chloride functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The deuterium atoms in the compound do not alter its biological activity but make it useful for tracing and quantification in analytical studies . The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Carnitine-d3 Chloride: A deuterated form of L-carnitine, used for similar purposes in analytical studies.

Decanoyl-L-Carnitine-d3 Chloride: A deuterated form of decanoyl-L-carnitine, used as an internal standard for the quantification of decanoyl-L-carnitine.

Valeryl-L-Carnitine-d3 Chloride: A deuterated form of valeryl-L-carnitine, used for the quantification of valeryl-L-carnitine.

Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its ability to serve as an internal standard for both D- and L- forms of carnitine, making it versatile for various analytical applications. Its deuterated nature enhances its stability and accuracy in mass spectrometry .

Eigenschaften

IUPAC Name |

4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)[O-])O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)